molecular formula C36H36ClFeN4O4 B090704 Dimethylhemin CAS No. 15741-03-4

Dimethylhemin

Cat. No.: B090704
CAS No.: 15741-03-4
M. Wt: 680 g/mol
InChI Key: LBWRWFGAIQYAIL-UHFFFAOYSA-M
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Description

Dimethylhemin is a synthetic derivative of hemin, a naturally occurring iron-containing porphyrin. Hemin is an essential component of hemoglobin, the protein responsible for oxygen transport in the blood. This compound is characterized by the presence of two methyl groups attached to the hemin molecule, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylhemin can be synthesized through the methylation of hemin. The process typically involves the reaction of hemin with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the hemin molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale methylation reactions using automated reactors. The process includes the purification of the product through techniques such as crystallization or chromatography to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Dimethylhemin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert this compound to its reduced form, which may have different chemical and biological properties.

    Substitution: Substitution reactions can occur at the methyl groups or other reactive sites on the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Dimethylhemin has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the properties and reactions of heme derivatives.

    Biology: this compound is employed in research on heme proteins and their functions in biological systems.

    Medicine: It has potential therapeutic applications, such as in the treatment of certain blood disorders or as a diagnostic tool.

    Industry: this compound is used in the development of sensors and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dimethylhemin involves its interaction with various molecular targets and pathways. As a heme derivative, it can bind to proteins and enzymes that contain heme-binding sites. This interaction can influence the activity of these proteins and enzymes, leading to various biological effects. The specific pathways involved depend on the context in which this compound is used, such as in therapeutic or research applications.

Comparison with Similar Compounds

Dimethylhemin can be compared with other heme derivatives, such as:

    Hemin: The parent compound of this compound, which lacks the methyl groups.

    Protoporphyrin IX: A precursor to heme that does not contain iron.

    Hematoporphyrin: A derivative of heme used in photodynamic therapy.

Uniqueness: this compound’s uniqueness lies in its methyl groups, which can alter its chemical reactivity and biological activity compared to other heme derivatives. This makes it a valuable compound for specific research and industrial applications.

By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.

Properties

IUPAC Name

iron(3+);methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N4O4.ClH.Fe/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27;;/h9-10,15-18H,1-2,11-14H2,3-8H3;1H;/q-2;;+3/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWRWFGAIQYAIL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)OC)CCC(=O)OC.[Cl-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36ClFeN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15741-03-4
Record name Hemin dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015741034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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